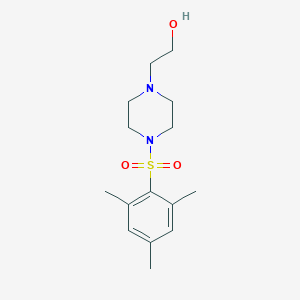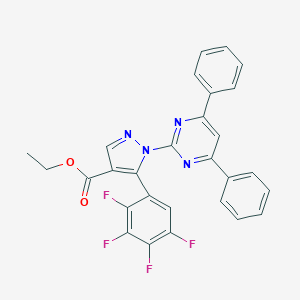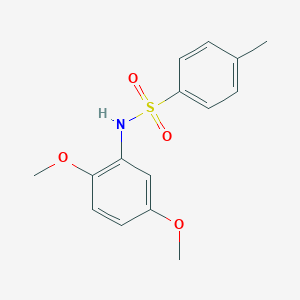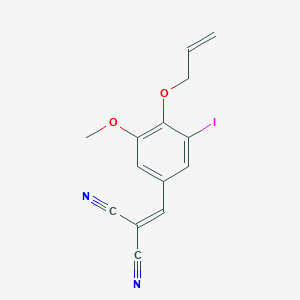
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission in the central nervous system.
Wirkmechanismus
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that regulates the release of glutamate in the synapse. By blocking the activation of mGluR5, 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol reduces the excitatory signaling in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include a reduction in the release of glutamate, modulation of synaptic plasticity, and improvement in cognitive function. 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol also has limitations, including its relatively short half-life and its potential off-target effects on other glutamate receptors.
Zukünftige Richtungen
Future research on 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is likely to focus on its potential therapeutic applications in various neurological and psychiatric disorders. This may involve the development of new analogs with improved pharmacokinetic properties or the investigation of the synergistic effects of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol with other drugs. Additionally, further research is needed to better understand the mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol and its potential off-target effects on other glutamate receptors.
Synthesemethoden
The synthesis of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol involves the reaction of mesitylene with piperazine, followed by the addition of ethylene oxide to obtain the final product. This method was first described by Gasparini et al. in 1999 and has since been widely used in the production of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR5 by 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been shown to modulate the glutamatergic signaling pathway, which is implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-13(2)15(14(3)11-12)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDXSPXPVSPLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-nitrophenyl)-4-[3-[2-(4-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole](/img/structure/B404752.png)

![1-(14-Propionyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)-1-propanone](/img/structure/B404754.png)
![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)

![[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone](/img/structure/B404761.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B404765.png)
![4-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B404768.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)

![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404774.png)
